Chiral Differentiation: (2S)-GSK1482160 Versus (2R)-Enantiomer in P2X7R Antagonist Activity
The (2S)-enantiomer (GSK1482160) is the therapeutically active stereoisomer with fully characterized P2X7R antagonist activity, whereas the (2R)-enantiomer represents a structurally distinct isomer with quantitatively different pharmacological properties. The authentic standard and its isomer were synthesized and differentiated as part of the radioligand development program [1]. Procurement of the (2S)-specified compound is essential for reproducing published pharmacological data and PET tracer applications.
| Evidence Dimension | Stereochemical configuration and biological activity designation |
|---|---|
| Target Compound Data | (2S)-GSK1482160: characterized P2X7R antagonist with Ki = 3.1 nM (human P2X7R) [2]; advanced to Phase 1 clinical evaluation [3] |
| Comparator Or Baseline | (2R)-GSK1482160 isomer: synthesized and separated as distinct compound with different stereochemical identity [1]; activity data not separately reported |
| Quantified Difference | Stereochemical inversion from (2S) to (2R) configuration; compounds are distinct chemical entities with non-identical pharmacological profiles |
| Conditions | Authentic standard synthesis and isomer separation; CAS: 1001389-72-5 [(2S)-GSK1482160] vs CAS: 1001390-06-2 [(2R)-enantiomer] |
Why This Matters
Procurement of the incorrect enantiomer will yield a compound that is not validated in the extensive body of GSK1482160 literature and may exhibit different P2X7R binding properties, invalidating reproducibility of published experimental protocols.
- [1] Gao M, Wang M, Green MA, et al. Synthesis of [11C]GSK1482160 as a new PET agent for targeting P2X7 receptor. Bioorg Med Chem Lett. 2015;25(9):1965-1970. View Source
- [2] BindingDB Entry BDBM50416603 (CHEMBL1222883). Ki: 3.10 nM. Competitive displacement of [11C]GSK1482160 from human recombinant P2X7 receptor expressed in HEK293 cell membranes. View Source
- [3] ChEMBL Compound Report: CHEMBL1222883 (GSK1482160). Max Phase: 1. Investigational indication: inflammatory pain. View Source
